molecular formula C25H19ClO5 B15026266 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate

Cat. No.: B15026266
M. Wt: 434.9 g/mol
InChI Key: RZOUREKDXICEDP-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate is a complex organic compound with a unique structure that combines a furan ring, a cycloheptane ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the cycloheptane ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the furan ring: This step often involves a cyclization reaction using a furan precursor.

    Attachment of the methoxyphenyl group: This can be done through a substitution reaction using a methoxyphenyl halide.

    Formation of the benzoate ester: This step involves the esterification of the intermediate compound with 3-chlorobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and benzoate ester moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It may exhibit pharmacological activity, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate
  • 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-chlorobenzoate

Uniqueness

6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 3-chlorobenzoate is unique due to the specific arrangement of its functional groups and the presence of the 3-chlorobenzoate moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H19ClO5

Molecular Weight

434.9 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 3-chlorobenzoate

InChI

InChI=1S/C25H19ClO5/c1-14-23-21(27)12-18(16-7-9-20(29-3)10-8-16)13-22(24(23)15(2)30-14)31-25(28)17-5-4-6-19(26)11-17/h4-13H,1-3H3

InChI Key

RZOUREKDXICEDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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